H-Phe-chloromethylketone hcl

Description

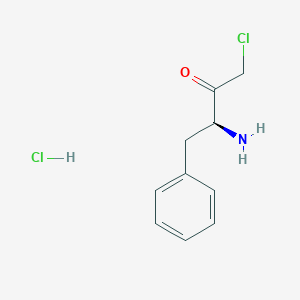

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJXAGVYFIVJM-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34351-19-4 | |

| Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Enzyme Inhibition by H Phe Chloromethylketone Hcl

Covalent Adduct Formation with Active Site Residues

The inhibitory activity of H-Phe-chloromethylketone HCl is predicated on its ability to form a covalent adduct with nucleophilic residues in the catalytic center of the target enzyme. The chloromethylketone moiety is a highly reactive electrophile that is susceptible to nucleophilic attack by specific amino acid side chains.

Alkylation of Catalytic Histidine Residues

A primary mechanism of inhibition by H-Phe-chloromethylketone and its analogs, such as N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), involves the specific alkylation of a catalytic histidine residue. bio-world.com In many serine proteases, such as chymotrypsin (B1334515), a critical histidine residue (e.g., His-57) is a key component of the catalytic triad (B1167595). libretexts.org The inhibitor, guided by its phenylalanine component which mimics the natural substrate, binds to the enzyme's active site. bio-world.com This positions the chloromethylketone group in close proximity to the imidazole (B134444) side chain of the histidine. The nitrogen atom of the imidazole ring then acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This results in the formation of a stable covalent bond between the inhibitor and the histidine residue, effectively alkylating it. researchgate.net This modification disrupts the catalytic machinery of the enzyme, rendering it inactive. researchgate.net In some instances, this alkylation can lead to the displacement of the catalytic groups from their optimal positions for catalysis. researchgate.netresearchgate.net

Interaction with Catalytic Serine Residues

In addition to histidine, the catalytic serine residue, another member of the catalytic triad in serine proteases, is also a target for H-Phe-chloromethylketone and related compounds. embopress.org The inhibition process can involve the formation of a covalent bond with the active site serine. pnas.org In some cases, the inhibitor can cross-link both the catalytic His-57 and Ser-195 residues. pnas.org The initial binding of the inhibitor is often reversible, followed by the irreversible covalent modification. This interaction forms a stable adduct that mimics an intermediate state of the normal enzymatic reaction but prevents its completion. nih.gov The formation of this covalent adduct with the serine residue effectively blocks the enzyme's ability to bind and hydrolyze its natural substrates.

Considerations for Cysteine Residues in Enzyme Inactivation

While H-Phe-chloromethylketone and its analogs are well-known inhibitors of serine proteases, they have also been shown to inactivate certain cysteine proteases. bio-world.com In these enzymes, a cysteine residue, rather than a serine, serves as the primary nucleophile in the active site. The mechanism of inhibition is analogous, involving the alkylation of the sulfhydryl group of the active site cysteine by the chloromethylketone. This covalent modification of the cysteine residue blocks the catalytic activity of the enzyme. nih.gov For instance, TPCK has been shown to inhibit some cysteine proteases like papain and bromelain (B1164189) by reacting with the active sulfhydryl group. The reactivity of the chloromethylketone group makes it susceptible to attack by the thiolate anion of the cysteine residue.

Irreversible Binding Kinetics and Specificity Profiles

The interaction between this compound and its target enzymes is characterized by irreversible binding, which can be analyzed through specific kinetic models. The specificity of the inhibitor is largely determined by the phenylalanine residue, which directs it to proteases that recognize and cleave after aromatic amino acids. bio-world.com

Pseudo-First Order Inhibition Kinetics

The kinetics of irreversible inhibition by compounds like H-Phe-chloromethylketone are often studied under pseudo-first-order conditions. mdpi.com This experimental setup is achieved by using a concentration of the inhibitor that is much greater than the concentration of the enzyme ([I] >> [E]). mdpi.com Under these conditions, the rate of inactivation of the enzyme follows a first-order decay, and the observed rate constant (k_obs) can be determined. nih.gov The reaction can be described by a two-step model where a reversible enzyme-inhibitor complex (EI) is first formed, followed by an irreversible covalent modification step. frontiersin.org The progress of the reaction is typically monitored by measuring the residual enzyme activity over time. mdpi.comcdnsciencepub.com

Determination of Inhibition Rate Constants

From the pseudo-first-order kinetic data, key inhibition rate constants can be determined. The apparent pseudo-first-order rate constant (k') is obtained from the slope of a plot of the natural logarithm of the remaining enzyme concentration versus time. mdpi.com By measuring k' at different inhibitor concentrations, the second-order rate constant of inhibition (k_inact/K_i or k_app) can be calculated. nih.govresearchgate.net This constant provides a measure of the inhibitor's potency, reflecting both the initial binding affinity (K_i) and the rate of the subsequent covalent modification (k_inact or k₂). mdpi.comresearchgate.net For example, the inhibition of human alpha-thrombin by a similar chloromethylketone inhibitor, PPACK, was found to have a second-order rate constant of (1.1 +/- 0.2) x 10(7) M(-1) s(-1). nih.gov

Substrate-like Binding Modes and Active Site Pocket Interactions

The inhibitory action of this compound and its analogues, such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), is rooted in their ability to mimic the natural substrates of specific proteases. medcraveonline.comwikipedia.org This substrate-like recognition allows the inhibitor to be drawn into the enzyme's active site, positioning its reactive chloromethyl ketone group for covalent modification of key catalytic residues. medcraveonline.com The specificity of this interaction is largely determined by the inhibitor's amino acid component—in this case, phenylalanine—which directs it towards proteases that preferentially cleave peptide bonds following aromatic residues. wikipedia.org

The phenylalanine moiety of the inhibitor is crucial for its initial binding and orientation within the enzyme's active site. wikipedia.org In enzymes like chymotrypsin and human tissue kallikrein 7 (hK7), which have a specificity for aromatic amino acids, the inhibitor's phenyl group fits into a corresponding hydrophobic pocket known as the S1 subsite. wikipedia.orgpnas.org This interaction anchors the inhibitor in a manner analogous to a true substrate. X-ray crystallography studies of peptidyl-chloromethylketone inhibitors bound to proteases reveal that their backbone can form an antiparallel β-sheet with the enzyme, establishing specific hydrogen bonds that further stabilize the complex in a canonical, substrate-like manner. pnas.orgnih.gov For example, in the complex of hK7 with a phenylalanine-containing chloromethylketone inhibitor, hydrogen bonds are formed between the inhibitor's P3 alanine (B10760859) and Gly216 of the enzyme, as well as between the P1 phenylalanine and Ser214. pnas.org Similarly, studies on the rhomboid protease GlpG show that tetrapeptidyl-chloromethylketones derived from a natural substrate sequence bind in a substrate-like orientation, revealing the S1 to S4 subsites of the protease. nih.gov

Once the inhibitor is bound within the active site, its reactive chloromethyl ketone group is perfectly positioned to form a covalent bond with a nucleophilic residue in the catalytic center, leading to irreversible inhibition. medcraveonline.com The precise mechanism and the targeted residue depend on the class of protease.

Serine Proteases : In chymotrypsin-like serine proteases, the catalytic triad (Ser-His-Asp) is the target. The inhibition is a two-step process. First, the active site serine (e.g., Ser-195) attacks the inhibitor's carbonyl carbon. medcraveonline.com This is followed by the alkylation of the catalytic histidine's Nε2 atom (e.g., His-57) by the chloromethyl group, forming a stable covalent bond and effectively inactivating the enzyme. medcraveonline.compnas.orgacs.org Electron density maps from crystal structures of hK7 inhibited by a Phe-chloromethylketone confirm the formation of covalent bonds with both Ser-195 and His-57. pnas.org

Cysteine Proteases : For cysteine proteases, the chloromethyl ketone group directly alkylates the thiol group of the active site cysteine residue. wikipedia.orgnih.gov This forms a stable thioether bond, inactivating the enzyme. medcraveonline.com The phenylalanine side chain again serves to guide the inhibitor to the S1 specificity pocket. wikipedia.org Crystal structures of caspase-3 with TPCK bound show the chloromethyl group covalently attached to the active site cysteine. wikipedia.org

The interactions within the active site are not limited to the covalent bond. A network of non-covalent interactions contributes to the binding affinity and specificity.

| Enzyme Target | Inhibitor | Key Active Site Interactions | Finding | Citation |

| Human α-Thrombin | D-Phe-Pro-Arg-chloromethylketone (PPACK) | - S1 Pocket : Strong ionic bond between the inhibitor's arginine and the enzyme's Asp189.- S2 & D Pockets : Hydrophobic interactions with Tyr60A, Trp60D, Ile174, Trp215, and Leu99.- Hydrogen Bonds : Between the inhibitor backbone and Gly216, Ser214. | The inhibitor binds in a substrate-like orientation, with specific pockets accommodating the P1, P2, and P3 residues. | diva-portal.orgnih.gov |

| Human Tissue Kallikrein 7 (hK7) | Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | - Covalent Bonds : With Ser-195 (Oγ) and His-57 (Nε2).- S1 Pocket : P1-Phenylalanine side chain occupies the hydrophobic pocket.- Hydrogen Bonds : Antiparallel β-sheet interaction between the inhibitor backbone and Ser214-Phe218 segment of the enzyme. | The inhibitor binds in a canonical, substrate-like manner, forming extensive interactions within the active site cleft. | pnas.org |

| Aminopeptidase F1 | Phenylalanyl chloromethylketone (PCK) | - Covalent Bond : With the active site serine.- Specificity : The cap domain of the enzyme provides a cavity system that confers specificity for hydrophobic side chains like phenylalanine. | The inhibitor binding elucidates the N-terminal recognition of substrates and a catalytic activation switch mechanism. | embopress.org |

| Caspase-3 | N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | - Covalent Bond : The chloromethyl group reacts with the active site cysteine to form a thioether linkage. | Crystal structure confirms covalent modification of the catalytic cysteine. | wikipedia.org |

| Rhomboid Protease GlpG | Ac-IATA-cmk (tetrapeptidyl-chloromethylketone) | - Substrate-like Binding : The inhibitor binds in a manner that reveals the S1 to S4 subsites.- Covalent Bond : Reaction with catalytic residues. | The peptidyl chain length and sequence are critical for inhibitory activity, demonstrating the importance of substrate-like features. | nih.gov |

These detailed structural and mechanistic studies highlight a consistent theme: the phenylalanine residue acts as a "homing device," directing the inhibitor to the active site of specific proteases. The subsequent covalent modification by the chloromethyl ketone group then permanently disables the enzyme's catalytic machinery. wikipedia.orglookchem.com This dual mechanism of substrate-like binding followed by irreversible covalent modification makes this compound and its derivatives potent and specific tools for studying proteases. embopress.orglookchem.com

Methodological Approaches in Researching H Phe Chloromethylketone Hcl

Structural Biology Techniques for Enzyme-Inhibitor Complexes

Understanding how H-Phe-chloromethylketone HCl and its analogs inhibit enzymes requires visualizing their interaction at an atomic level. X-ray crystallography is the primary technique used for this purpose.

This method involves crystallizing the target enzyme in a complex with the inhibitor. The resulting crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays allows researchers to calculate an electron density map, from which a detailed three-dimensional model of the enzyme-inhibitor complex can be built. embopress.orgrcsb.org

Crystal structures of serine proteases like chymotrypsin (B1334515) and rhomboid protease in complex with peptidyl chloromethyl ketone inhibitors have provided invaluable insights. embopress.orgrcsb.org These structures reveal that the inhibitor binds in the enzyme's active site in a substrate-like manner. embopress.org Crucially, they show the formation of a covalent bond between the methylene (B1212753) carbon of the chloromethyl ketone and the nitrogen of a key catalytic histidine residue (e.g., His-57 in chymotrypsin). embopress.orgrcsb.org This alkylation, often accompanied by the formation of a hemiacetal with the catalytic serine, results in an irreversible complex that mimics the tetrahedral transition state of peptide bond hydrolysis. embopress.orgmdpi.comrcsb.org This structural information confirms the mechanism of inhibition and explains the high potency of this class of compounds.

| Enzyme | Inhibitor Type | Key Finding | PDB Code Example |

| δ-Chymotrypsin | Peptidyl Chloromethyl Ketone | Covalent tetrahedral adduct formed with active site Ser and His residues, mimicking the transition state. rcsb.org | 1DLK rcsb.org |

| Rhomboid Protease (GlpG) | Tetrapeptidyl-chloromethylketone | Covalent bond to both catalytic Serine 201 and Histidine 254 revealed. embopress.org | Not specified in source |

| Oligopeptidase B (S. proteamaculans) | Nα-p-tosyl-lysyl Chloromethylketone (TCK) | A new binding mode where two inhibitor molecules bind separately to the catalytic Ser and His. mdpi.com | Not specified in source |

This interactive table provides examples of enzyme-inhibitor complexes involving chloromethyl ketones studied using structural biology.

X-ray Crystallography of this compound-Enzyme Adducts

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of this compound when it is covalently bound to its target enzyme. nih.govsci-hub.se This method provides high-resolution atomic details of the enzyme-inhibitor adduct, revealing the precise nature of the covalent bond formed and the orientation of the inhibitor within the active site. nih.govsci-hub.se

In a typical crystallographic study, the target enzyme is co-crystallized with the inhibitor, or pre-formed crystals of the enzyme are soaked in a solution containing this compound. The resulting crystals are then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, which is then interpreted to build a detailed atomic model of the protein-inhibitor complex. sci-hub.se

Research on various proteases has successfully employed this technique. For instance, crystallographic studies of subtilisin BPN' have elucidated the binding of peptide chloromethyl ketone inhibitors, providing a structural basis for their inhibitory activity. nih.gov Similarly, the crystal structure of oligopeptidase B from Serratia proteamaculans in complex with Nα-p-tosyl-lysyl chloromethylketone (TCK), a related inhibitor, revealed a novel binding mode where two inhibitor molecules were bound to one enzyme molecule. mdpi.com Such studies are crucial for understanding the specifics of inhibitor binding and for the rational design of more potent and selective inhibitors. mdpi.com

Elucidation of Binding Pockets and Intermolecular Interactions

The structural data obtained from X-ray crystallography directly enables the detailed characterization of the enzyme's binding pockets and the specific intermolecular interactions that stabilize the inhibitor. The phenyl group of this compound typically occupies a hydrophobic pocket in the enzyme's active site, often referred to as the S1 pocket in serine proteases.

Key intermolecular interactions frequently observed include:

Covalent Bonding: The defining interaction is the formation of a covalent bond between the chloromethylketone's methylene carbon and a nucleophilic residue in the enzyme's active site, most commonly the catalytic histidine or serine. cdnsciencepub.com

Hydrophobic Interactions: The phenyl ring of the inhibitor engages in hydrophobic interactions with nonpolar residues lining the S1 pocket.

Hydrogen Bonding: Hydrogen bonds can form between the inhibitor's amide group and backbone atoms of the enzyme, further anchoring the inhibitor in the active site. nih.gov

π-π Stacking: The aromatic phenyl ring of the inhibitor can participate in π-π stacking interactions with aromatic residues like tryptophan, phenylalanine, or tyrosine within the binding pocket. nih.gov

For example, in thrombin, the active site features a hydrophobic cage formed by residues such as Ile174, Trp215, and Leu99 that accommodates the phenyl group of inhibitors. The specificity of this compound for certain proteases over others can often be attributed to subtle differences in the shape and composition of these binding pockets.

Conformational Changes upon Inhibitor Binding

The binding of this compound to an enzyme is not a simple lock-and-key event; it can induce significant conformational changes in the enzyme's structure. These changes can range from localized movements of amino acid side chains in the active site to larger-scale rearrangements of entire domains.

Circular dichroism and small-angle X-ray scattering (SAXS) are powerful techniques used to study these conformational changes in solution. For instance, studies on thrombin have shown that the binding of D-Phe-Pro-Arg-chloromethylketone (PPACK), a potent inhibitor, induces large changes in the enzyme's secondary structure content and results in a more stable conformation. plos.org Molecular dynamics simulations also predict that the binding of an inhibitor can lead to deviations from the crystal structure, highlighting the dynamic nature of the enzyme in solution. plos.org

These inhibitor-induced conformational changes are critical for the mechanism of irreversible inhibition. The initial binding of the inhibitor may be followed by a conformational rearrangement that optimally positions the chloromethylketone group for covalent attack by the active site nucleophile, effectively "trapping" the enzyme in an inactive state. core.ac.uk

Biochemical and Biophysical Characterization

A comprehensive understanding of the inhibitory properties of this compound requires detailed biochemical and biophysical characterization. These methods quantify the inhibitor's potency, elucidate its mechanism of action over time, and provide computational insights into the binding process.

Enzyme Kinetic Assays (e.g., Spectrophotometric, Fluorometric)

Enzyme kinetic assays are fundamental for determining the inhibitory activity of this compound. eppendorf.com These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. Spectrophotometric and fluorometric assays are commonly used due to their sensitivity and suitability for continuous monitoring of the reaction. nih.govbmglabtech.com

In a typical assay, the enzyme is incubated with a specific substrate that, upon cleavage, produces a colored or fluorescent product. The rate of product formation is monitored over time using a spectrophotometer or fluorometer. By performing the assay at various concentrations of the inhibitor, key kinetic parameters can be determined.

| Parameter | Description |

| IC₅₀ | The concentration of inhibitor required to reduce the enzyme activity by 50%. |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| k_inact | The maximal rate of inactivation at saturating concentrations of the inhibitor. |

For example, the activity of chymotrypsin and human skin chymase has been studied using chromogenic substrates in the presence of chloromethyl ketone inhibitors. sigmaaldrich.com Similarly, peptidase assays using fluorescent substrates like Suc-AAPF-AMC have been employed to assess the inhibitory effects of compounds like N-p-Tosyl-L-Phe chloromethyl ketone (TPCK) on proteases such as FAM111A. nih.gov

Time-Dependent Inactivation Studies

Since this compound is an irreversible inhibitor, its inhibitory effect is time-dependent. nih.gov Time-dependent inactivation studies are crucial for characterizing this aspect of its mechanism. In these experiments, the enzyme is pre-incubated with the inhibitor for varying periods before the addition of the substrate to measure the remaining enzyme activity.

The results of these studies typically show that the degree of inhibition increases with the duration of pre-incubation. This is because the covalent modification of the enzyme is a progressive process. The rate of inactivation can be quantified to determine the second-order rate constant (k_inact/Kᵢ), which is a measure of the inhibitor's efficiency.

Studies on the inactivation of chymotrypsin and chymase have demonstrated the time-dependent nature of inhibition by chloromethyl ketone derivatives. sigmaaldrich.com Similarly, research on phenylalanine hydroxylase has utilized time-dependent activity measurements to understand the enzyme's kinetics. nih.gov

Molecular Docking and Computational Modeling

Molecular docking is a computational technique that predicts the preferred orientation of an inhibitor when bound to the active site of a target enzyme. asianjpr.comnih.gov This method uses scoring functions to estimate the binding affinity and rank different binding poses. unirioja.es Molecular docking provides a powerful tool for visualizing potential binding modes and understanding the structural basis of inhibition, complementing the experimental data from X-ray crystallography. asianjpr.comnih.gov

The process involves generating a three-dimensional model of the enzyme and the inhibitor. The inhibitor is then computationally "docked" into the enzyme's active site in various conformations and orientations. The resulting complexes are scored based on factors like shape complementarity and intermolecular interactions.

Protein Target Identification using Chemical Probes (Activity-Based Protein Profiling)

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional analysis of enzymes within complex biological systems. nih.govsioc-journal.cn This technique employs active-site directed chemical probes to selectively label and identify active enzymes, offering a direct measure of their functional state rather than just their abundance levels. nih.govfrontiersin.org this compound, with its inherent reactivity and specificity, serves as a valuable chemical probe, particularly for the identification and characterization of serine proteases. frontiersin.org

The core of the ABPP methodology lies in the design of the chemical probe, which typically consists of three main components: a reactive group or "warhead," a linker or spacer, and a reporter tag. scispace.comnih.govwikipedia.org In the case of this compound, the chloromethylketone (CMK) moiety acts as the electrophilic warhead that covalently modifies a nucleophilic residue, often a histidine or serine, in the enzyme's active site. biorxiv.org The phenylalanine residue provides a degree of selectivity, directing the probe towards proteases that recognize bulky hydrophobic residues at the P1 position, such as chymotrypsin-like serine proteases. The reporter tag, which can be a fluorophore (like rhodamine) or an affinity handle (like biotin), enables the subsequent detection and isolation of the probe-labeled proteins. nih.govfrontiersin.org

The general workflow for an ABPP experiment involves several key steps. Initially, the chemical probe is incubated with a complex proteome, such as a cell lysate or tissue extract, allowing for the covalent labeling of active target enzymes. mtoz-biolabs.com Unreacted probe is then removed, and the labeled proteins are detected and analyzed. If a fluorescent tag is used, proteins can be visualized directly by in-gel fluorescence scanning after separation by SDS-PAGE. mtoz-biolabs.com If a biotin (B1667282) tag is employed, the labeled proteins can be enriched using streptavidin affinity chromatography. nih.gov These enriched proteins are subsequently digested, and the resulting peptides are identified using mass spectrometry, providing a detailed profile of the active enzymes in the sample. nih.govmtoz-biolabs.com

Detailed Research Findings

The application of ABPP with chloromethylketone-based probes has yielded significant insights into the roles of various proteases in health and disease.

| Research Area | Detailed Findings and Applications |

| Enzyme Class Specificity | While fluorophosphonate (FP) probes are known to react broadly with serine hydrolases, chloromethylketone probes can offer a different profile of reactivity. pnas.org The inclusion of a peptide recognition sequence, such as the phenylalanine in H-Phe-chloromethylketone, enhances the specificity for particular subfamilies of proteases. scispace.com This allows for a more targeted investigation of enzyme activity within a complex biological sample. |

| Cancer Biology | ABPP has been instrumental in identifying dysregulated protease activity in various cancers. For instance, studies have used activity-based probes to profile active serine proteases that contribute to the malignancy of human ovarian clear cell carcinoma. nih.gov By comparing the protease activity profiles of cancer cell lines with varying degrees of invasiveness, researchers can pinpoint specific enzymes that are key drivers of disease progression. mdpi.com |

| Infectious Disease | The technique has been applied to study the proteases of pathogens, such as the protozoan parasite Leishmania. By using fluorophosphonate probes, researchers have identified active serine hydrolases that differ in expression across the parasite's life cycle and between different species, highlighting potential new drug targets. frontiersin.org |

| Drug Discovery and Inhibitor Profiling | Competitive ABPP is a powerful application of this technology for inhibitor screening and validation. thno.org In this approach, a biological sample is pre-incubated with a potential inhibitor before the addition of the activity-based probe. A reduction in probe labeling for a specific enzyme indicates that the inhibitor is effectively engaging and blocking its active site. This method allows for the assessment of inhibitor potency and selectivity directly within a native biological context. |

H Phe Chloromethylketone Hcl in the Design and Development of Chemical Probes and Inhibitors

Design Principles for Peptidomimetic Chloromethyl Ketone Inhibitors

H-Phe-chloromethylketone HCl serves as a foundational scaffold in the design of irreversible inhibitors, primarily targeting serine and cysteine proteases. The core principle of its inhibitory action lies in the covalent modification of the active site residues of these enzymes. The design of potent and selective inhibitors based on this scaffold involves a detailed understanding of the enzyme's substrate specificity and the structure-activity relationships of the inhibitor.

Structure-Activity Relationships (SAR) in Chloromethyl Ketone Scaffolds

The development of effective chloromethyl ketone inhibitors is heavily reliant on optimizing the interactions between the inhibitor and the enzyme's active site. Structure-activity relationship (SAR) studies are crucial in this process, systematically modifying the inhibitor's structure to enhance potency and selectivity.

The peptide portion of the inhibitor, which mimics the natural substrate of the target protease, plays a critical role in directing the inhibitor to the correct enzyme. fao.org For instance, proteases like trypsin have a preference for cleaving after basic amino acid residues such as arginine and lysine (B10760008). Consequently, chloromethyl ketones incorporating these residues at the P1 position show enhanced specificity for trypsin-like proteases. fao.org Similarly, chymotrypsin (B1334515) prefers aromatic residues like phenylalanine, tyrosine, or tryptophan at the P1 position. Therefore, inhibitors like H-Phe-chloromethylketone are predisposed to target chymotrypsin-like enzymes. nih.govpnas.org

The amino acid sequence preceding the P1 residue (P2, P3, P4, etc.) also significantly influences the binding affinity and selectivity. researchgate.net By tailoring the peptide sequence to match the specific preferences of a target protease, researchers can design highly selective inhibitors. For example, a pentapeptide chloromethyl ketone, MeOSuc-AAAPF-CH2Cl, was shown to be a more potent inhibitor of proteinase K compared to a similar inhibitor with a valine at the P1 position, highlighting the importance of the P1 residue in inhibitor efficacy. nih.gov

The nature of the "warhead," in this case, the chloromethyl ketone group, is also a key determinant of inhibitory activity. The electrophilic carbon of the chloromethyl ketone is attacked by a nucleophilic residue in the enzyme's active site, typically a histidine in serine proteases or a cysteine in cysteine proteases, leading to irreversible inhibition. fao.org While highly reactive, this can sometimes lead to off-target effects. nih.gov

| Compound/Modification | Target Enzyme(s) | Key SAR Finding |

| Z-Phe-CH2Cl Derivatives | Human Chymase, Cathepsin G | Modifications led to a potent human chymase inhibitor with no activity against human leukocyte cathepsin G. nih.gov |

| Peptidyl-CMKs (e.g., Ac-IATA-cmk) | Rhomboid Protease GlpG | Inhibitory properties are sensitive to amino acid changes in the P1, P3, and P4 positions, mirroring substrate specificity. embopress.org |

| MeOSuc-AAAPF-CH2Cl | Proteinase K | Phenylalanine at the P1 position resulted in significantly higher inhibitory potency compared to valine. nih.gov |

| Di- and Tripeptide Chloromethyl Ketones | Human Erythrocyte Calpain I | P2-Leu/Val and P1-Phe/Tyr residues generally showed greater activity, but the leaving group structure could override these preferences. portico.org |

Incorporation of Non-Canonical Amino Acids for Enhanced Specificity

To further refine the specificity and efficacy of chloromethyl ketone inhibitors, medicinal chemists have turned to the incorporation of non-canonical amino acids (ncAAs). mdpi.com These are amino acids that are not among the 20 proteinogenic amino acids and can introduce novel chemical properties, steric bulk, or conformational constraints into the inhibitor structure. mdpi.comfrontiersin.org

The use of ncAAs can lead to several advantages:

Improved Binding Affinity: The unique side chains of ncAAs can form more favorable interactions with the enzyme's binding pockets than their canonical counterparts.

Enhanced Selectivity: By designing an inhibitor with an nCAA that fits optimally into the target enzyme's active site but poorly into the active sites of other proteases, selectivity can be dramatically improved.

Increased Proteolytic Stability: Peptidomimetic inhibitors can be susceptible to degradation by other proteases in a biological system. Incorporating ncAAs, particularly D-amino acids or other backbone modifications, can render the inhibitor resistant to proteolysis, thereby increasing its bioavailability and duration of action. nih.gov

A notable example is the design of thrombin inhibitors. The irreversible inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) incorporates a D-phenylalanine at the P3 position. nih.govresearchgate.net This non-canonical amino acid contributes to a better fit within a hydrophobic cleft of thrombin, and the D-configuration allows for additional hydrogen bonding, enhancing its binding affinity and specificity. researchgate.net The incorporation of ncAAs offers a powerful strategy to overcome the limitations of inhibitors based solely on canonical amino acids, paving the way for the development of more sophisticated and effective therapeutic agents and research tools. chimia.ch

Role as Intermediates in Advanced Inhibitor Synthesis

Beyond their direct application as inhibitors, chloromethyl ketones like this compound are valuable intermediates in the synthesis of other classes of protease inhibitors. Their reactivity allows for chemical transformations that can lead to compounds with improved properties, such as enhanced selectivity or different mechanisms of action.

Precursors for Hydroxyethylene Inhibitors

One important application of chloromethyl ketones is in the synthesis of hydroxyethylene inhibitors. These compounds are transition-state analog inhibitors that mimic the tetrahedral intermediate formed during peptide bond hydrolysis. The hydroxyethylene isostere is a non-hydrolyzable surrogate for the scissile peptide bond.

The synthesis of hydroxyethylene peptidomimetic inhibitors can be achieved through the reaction of an α-aminoalkyl-α'-chloromethylketone with an appropriate nucleophile. For instance, a key step in the synthesis of certain HIV protease inhibitors involves the condensation of a zinc enolate, derived from a chloromethylketone intermediate, with an amino epoxide. researchgate.net This approach has been instrumental in the development of potent antiviral drugs.

Development of Fluoromethyl Ketone Analogs and Their Comparative Selectivity

Chloromethyl ketones can be converted into their fluoromethyl ketone (FMK) analogs. mdpi.com This conversion is significant because fluoromethyl ketones often exhibit greater selectivity compared to their chloromethyl counterparts. nih.govmdpi.com The lower reactivity of the C-F bond compared to the C-Cl bond means that FMKs are less prone to non-specific reactions with other biological nucleophiles, leading to fewer off-target effects. fao.orgnih.gov

While chloromethyl ketones are generally more potent inhibitors due to their higher reactivity, the enhanced selectivity of FMKs often makes them more suitable for in vivo applications and as chemical probes for studying specific cellular processes. nih.govnih.gov For example, a comparative study showed that while a chloromethyl ketone was a more potent inhibitor of cathepsin B than its fluoromethyl ketone analog, the latter was significantly less reactive towards other nucleophiles. nih.gov The synthesis of FMKs from chloromethyl ketones can be challenging but offers a valuable strategy for fine-tuning the properties of protease inhibitors. fao.orgmdpi.com

| Inhibitor Class | Reactivity | Selectivity | Key Advantages |

| Chloromethyl Ketones | High | Lower | Potent inhibition. nih.gov |

| Fluoromethyl Ketones | Lower | Higher | Reduced off-target effects, suitable for in vivo use. nih.govmdpi.com |

Conjugation to Drug Delivery Systems or Biological Ligands

To enhance the therapeutic potential and target specificity of chloromethyl ketone inhibitors, they can be conjugated to various drug delivery systems or biological ligands. researchgate.net This strategy aims to deliver the inhibitor specifically to the site of action, thereby increasing its local concentration and minimizing systemic toxicity.

One approach involves linking the inhibitor to a polymer, such as hyaluronic acid. mdpi.com This can improve the inhibitor's solubility, stability, and pharmacokinetic profile. mdpi.com For example, doxorubicin (B1662922) has been conjugated to polymers via pH-sensitive linkers, allowing for drug release in the acidic environment of tumors. nih.gov A similar strategy could be applied to chloromethyl ketone inhibitors.

Another powerful strategy is to conjugate the inhibitor to a ligand that binds to a specific cell surface receptor. researchgate.net For instance, a chloromethyl ketone inhibitor was coupled to factor VIIa, a protein that binds to tissue factor, which is overexpressed on many cancer cells. researchgate.net This approach allows for the targeted delivery of the cytotoxic agent to the cancer cells. Similarly, biotinylated chloromethyl ketone peptides have been used to detect and isolate active proteases from complex biological samples. plos.org These conjugation strategies transform simple inhibitors into sophisticated tools for targeted therapy and proteomics research.

Broader Biological and Therapeutic Research Implications

Applications in Studying Cellular Processes and Signal Transduction Pathways

The ability of H-Phe-chloromethylketone and its derivatives to selectively silence chymotrypsin-like serine proteases allows researchers to dissect their functions within intricate cellular signaling networks and processes. caymanchem.comwikipedia.orgkhanacademy.org

Proteolytic cascades, where a sequence of enzymes activates the next, are fundamental to many physiological processes, including blood coagulation and tissue remodeling. biologists.comscielo.br Phenylalanine chloromethylketone derivatives have been instrumental in studying these pathways. For instance, by inhibiting specific proteases, researchers can identify their position and function within the cascade.

Table 1: Research Applications in Proteolytic Cascade Studies

| Cascade System | Research Focus | Role of Chloromethylketone Inhibitor | Key Findings |

|---|---|---|---|

| Plasminogen Activation | Regulation of extracellular matrix degradation and cell migration. | Inhibit specific serine proteases to delineate the roles of others (e.g., uPA). biologists.com | Downregulation of the plasminogen cascade is linked to epithelial cell organization. biologists.com |

| Blood Coagulation | Understanding the sequential activation of clotting factors. | Irreversibly inhibit key proteases like thrombin (using PPACK) for structural and functional studies. scielo.brresearchgate.net | Revealed insights into the interaction of proteases with cofactors and substrates. scielo.br |

| Matriptase Activation | Investigating the initiation of protease-induced signal cascades. | Used as a probe to detect the active, non-inhibited form of matriptase. plos.org | Matriptase is proposed to function at the pinnacle of several protease cascades. plos.org |

The replication of many viruses depends on the activity of host or viral proteases to process viral polyproteins into their mature, functional forms. immunology.orgfrontierspartnerships.org Phenylalanine chloromethylketone derivatives serve as tools to investigate these mechanisms. By inhibiting these crucial proteases, researchers can disrupt the viral life cycle and study the specific roles of these enzymes. mdpi.com

For example, TPCK has been shown to interfere with the replication of Human Immunodeficiency Virus (HIV). mdpi.comsemanticscholar.org Research indicates it chemically modifies cysteine or histidine residues of the HIV Nef protein, which is critical for efficient viral replication and pathogenicity. mdpi.comsemanticscholar.org The compound has also been utilized in experiments related to SARS-CoV, highlighting its broad utility in virology research. mdpi.comsemanticscholar.org The general principle is that by preventing the proteolytic cleavage necessary for viral maturation or other key steps, these inhibitors can effectively halt the production of new, infectious virions. epo.orgyoutube.com

Investigations into Proteolytic Cascade Regulation

Exploratory Research in Disease Models

The dysregulation of protease activity is a hallmark of numerous diseases. H-Phe-chloromethylketone and related compounds are used in preclinical disease models to explore the pathological roles of these enzymes and to evaluate them as potential therapeutic targets.

Proteases play significant roles in cancer progression, contributing to processes like tumor growth, invasion of surrounding tissues, and metastasis. lookchem.com Serine proteases, in particular, are implicated in these pathways. H-Phe-chloromethylketone HCl is explored for its potential to regulate these processes by inhibiting the relevant proteases. lookchem.com

Research using TPCK has shown that it can affect cell proliferation, induce apoptosis (programmed cell death), and influence tumorigenesis in experimental settings. caymanchem.com One identified mechanism is the disruption of the PDK1 signaling pathway, which is a central node in controlling cell growth and survival through kinases like Akt and S6K1. caymanchem.com By using such inhibitors, scientists can probe the specific contributions of chymotrypsin-like proteases to cancer pathology, distinguishing their roles from other enzyme families. openbiochemistryjournal.com This provides valuable insights into the mechanisms driving malignancy and helps to validate specific proteases as targets for novel cancer therapies.

Table 2: Investigated Effects of TPCK in Cancer-Related Research

| Biological Process | Signaling Pathway Affected | Research Finding | Reference |

|---|---|---|---|

| Cell Proliferation | PDK1/AGC Kinase Pathway | TPCK can disrupt PDK1 signaling to kinases like Akt and S6K1. | caymanchem.com |

| Apoptosis | General | TPCK has been shown to induce apoptosis in certain cell lines. | caymanchem.com |

| Tumorigenesis | General | The compound has demonstrated effects on tumorigenesis in research models. | caymanchem.com |

| Tumor Growth/Invasion | Serine Protease Activity | Inhibition of serine proteases may help regulate tumor growth and invasion. | lookchem.com |

Parasitic organisms rely on proteases for a variety of essential functions, including nutrient acquisition, host tissue invasion, and evasion of the host immune system. This makes parasite proteases attractive targets for antiparasitic drug development. plos.orgmdpi.com

Preclinical studies have demonstrated the efficacy of TPCK against protozoan parasites of the Leishmania genus, the causative agents of leishmaniasis. mdpi.comsemanticscholar.org In both in vitro (cell culture) and in vivo (mouse model) studies, TPCK has shown significant activity against Leishmania amazonensis and Leishmania infantum. mdpi.comsemanticscholar.org The compound was found to be selective for the parasite over mammalian cells and worked by inducing mitochondrial alterations, oxidative stress, and the formation of cytoplasmic vacuoles, ultimately leading to parasite death. mdpi.com In infected mice, treatment with TPCK led to a reduction in lesion size and parasite load in various organs. mdpi.com These findings highlight the potential of targeting serine proteases as a therapeutic strategy for parasitic diseases like leishmaniasis. mdpi.comnih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| H-Phe-chloromethylketone hydrochloride | H-Phe-CMK HCl |

| N-α-Tosyl-L-phenylalanine chloromethyl ketone | TPCK |

| D-Phe-Pro-Arg-chloromethylketone | PPACK |

| Urokinase-type plasminogen activator | uPA |

Future Directions and Challenges in H Phe Chloromethylketone Hcl Research

Development of More Selective and Potent Analogs

A significant frontier in H-Phe-chloromethylketone HCl research is the rational design of analogs with improved selectivity and potency. The inherent reactivity of the chloromethylketone (CMK) warhead, while crucial for its inhibitory action, can lead to off-target effects. Consequently, much effort is dedicated to modifying the peptidyl component and the reactive group to fine-tune the inhibitor's properties.

Strategies to enhance selectivity often involve modifying the amino acid sequence that directs the inhibitor to a specific protease. For instance, studies on calpain I inhibitors have shown that di- and tripeptide CMKs with P2-Leu/Val and P1-Phe/Tyr residues exhibit greater activity. portico.org Similarly, high selectivity for human plasma kallikrein has been achieved with Ala-Phe-Arg-CMK and Pro-Phe-Arg-CMK, which were significantly less effective against other trypsin-like proteases like plasmin and thrombin. mdpi.com The development of substrate-analog inhibitors for matriptase has demonstrated that increasing the flexibility of the P3 side chain, for example by using D-homo-tyrosine instead of D-phenylalanine, can lead to improved binding in the S3/S4 pocket and enhanced potency. tandfonline.com

Another approach involves altering the "warhead" itself. Research into inhibitors for the autophagy-related cysteine protease ATG4B led to the development of fluoromethylketone (FMK) analogs. nih.gov While the highly reactive chloromethylketone can be associated with cytotoxicity, the FMK moiety provides a balance of reactivity and stability, leading to potent covalent inhibitors. nih.gov Furthermore, chemical modifications such as fluorination of the phenylalanine ring, as seen in Z-L-p-Fluoro-Phe-chloromethylketone, have been explored to improve pharmacokinetic properties.

| Analog/Derivative | Target Protease | Key Modification Strategy | Research Finding | Citation |

| Ala-Phe-Arg-CMK | Human Plasma Kallikrein | Peptidyl sequence optimization | High potency and selectivity; 60 times higher affinity than Ala-Phe-Lys-CMK for kallikrein. | mdpi.com |

| H-d-hTyr-Ala-4-amidinobenzylamide | Matriptase | P3 side chain modification (D-homo-tyrosine) | >10-fold reduced activity against thrombin and factor Xa, with a Ki of 26 nM for matriptase. | tandfonline.com |

| Fluoromethylketone (FMK) analogs | ATG4B | "Warhead" modification (FMK instead of CMK) | Formed an irreversible covalent bond with the catalytic Cys74 of ATG4B. | nih.gov |

| Z-L-p-Fluoro-Phe-chloromethylketone | Serine Proteases | Fluorination of the phenyl ring | Para-fluoro substitution can optimize steric and electronic interactions and improve pharmacokinetic properties. |

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of this compound and its complex peptidyl derivatives presents several challenges, including the need for mild reaction conditions to prevent racemization and the handling of potentially hazardous reagents. Historically, the generation of the chloromethylketone group often involved diazomethane (B1218177), which is explosive and unsuitable for large-scale synthesis. researchgate.netresearchgate.net

Modern synthetic chemistry has focused on developing safer and more efficient alternatives. One prominent method involves the use of sulfoxonium ylides as key intermediates to generate the chloromethylketone moiety, avoiding the risks associated with diazomethane while maintaining chiral integrity. researchgate.net Another approach is the direct chloromethylation of N-imine-protected amino acid esters, which, after acid hydrolysis, yields the desired α-aminoalkyl-α′-chloromethylketone hydrochloride salt in good yield without racemization. researchgate.net

For the construction of more complex peptide derivatives, solid-phase peptide synthesis (SPPS) has been adapted. A key innovation is the use of an allyloxycarbonyl (Alloc) protecting group on the side chain of an amino acid like Phe(p-NH2). thaiscience.infonih.gov This allows for the selective deprotection of the side chain while the peptide remains attached to the solid support, enabling the introduction of reactive groups like the chloromethylketone at a specific position. thaiscience.infonih.gov This methodology has been successfully used to prepare dynorphin (B1627789) A analogs and other peptide-based affinity labels. thaiscience.info These advancements are crucial for producing the diverse and complex analogs needed for structure-activity relationship (SAR) studies and therapeutic development.

| Synthetic Method | Key Feature | Advantage | Application Example | Citation |

| Sulfoxonium Ylide Intermediate | Replaces diazomethane | Safer for generating the chloromethylketone group; maintains chiral integrity. | Generation of AOMK probes bearing Nle, Phe, and Cbz-Lys. | researchgate.net |

| Chloromethylation of N-imine-protected esters | Direct chloromethylation | Good yield, avoids racemization, convenient for producing useful protease inhibitor intermediates. | Synthesis of α-aminoalkyl-α′-chloromethylketone HCl salts. | researchgate.net |

| Solid-Phase Synthesis with Alloc protecting group | Orthogonal protection strategy | Allows for selective functionalization of a specific amino acid side chain on the solid support. | Synthesis of dynorphin A analogs containing a reactive functionality at the para-position of phenylalanine. | thaiscience.infonih.gov |

| Inverse Solid Phase Synthesis | Reverses the direction of peptide synthesis | Provides a chemically versatile carboxy group for modification. | Preparation of peptides with C-terminal modifications. | google.com |

Integration with High-Throughput Screening and Chemical Proteomics

The discovery of novel inhibitors and the identification of their cellular targets have been revolutionized by the integration of high-throughput screening (HTS) and chemical proteomics. HTS allows for the rapid testing of large compound libraries, while chemical proteomics, particularly activity-based protein profiling (ABPP), enables the identification of the specific proteins that a compound interacts with in a complex biological sample. nih.govsci-hub.se

Libraries of covalent compounds, including those with chloromethylketone scaffolds, are increasingly being used in phenotypic screens to identify compounds with desired biological effects, such as antibacterial activity. researchgate.netstanford.edu In one such screen, compounds with chloromethylketone warheads showed a significantly high hit rate against both gram-negative and gram-positive bacteria. researchgate.net

Following a primary HTS hit, target deconvolution is a critical step. ABPP is a powerful tool for this purpose, using reactive chemical probes to covalently label the active sites of enzymes. nih.gov Competitive ABPP experiments, where a hit compound competes with a broad-spectrum probe for binding to target enzymes, can rapidly identify the cellular targets. For example, a fluorescence polarization-based ABPP (FluoPol-ABPP) platform has been developed for HTS, enabling the discovery of inhibitors for even uncharacterized enzymes without the need for a specific substrate. nih.gov This integrated approach was used to screen ~21,000 compounds to identify novel modulators of myeloid-derived suppressor cells (MDSC), with subsequent proteomic analysis identifying potential protein targets. nih.gov This combination of HTS and chemical proteomics accelerates the discovery of both new lead compounds and novel druggable targets.

| Technology/Platform | Purpose | Key Finding/Application | Citation |

| Phenotypic Screening of Covalent Libraries | Antibiotic discovery | Chloromethyl ketone scaffolds exhibited a high hit rate against various bacterial strains. | researchgate.net |

| Fluorescence Polarization-Activity-Based Protein Profiling (FluoPol-ABPP) | Substrate-free HTS for enzyme inhibitors | Enabled screening of 18,974 small molecules to identify inhibitors for the uncharacterized enzyme RBBP9. | nih.gov |

| HTS with MDSC/T cell coculture | Discovery of immunomodulators | Screened ~21,000 compounds to identify modulators of T cell proliferation, with proteomics used for target validation. | nih.gov |

| Activity-Based Protein Profiling (ABPP) | Target deconvolution | Identified FabH and MiaA as the primary targets of a chloromethyl ketone antibiotic lead in S. flexneri. | researchgate.net |

Elucidating Novel Biological Targets and Pathways

While H-Phe-chloromethylketone and its analogs are well-known inhibitors of certain proteases like chymotrypsin (B1334515) and cathepsins, a key area of future research is the identification of entirely new biological targets and the pathways they modulate. This exploration opens up possibilities for repositioning these compounds for new therapeutic indications.

Chemical proteomics has been instrumental in this endeavor. For example, an activity-based protein profiling approach led to the discovery that a novel chloromethyl ketone antibiotic targets not only the expected fatty acid synthesis enzyme FabH but also MiaA, an enzyme involved in tRNA modification. researchgate.net This finding implicated MiaA as a new druggable target for antibacterial therapy and revealed that its inhibition leads to decreased bacterial stress resistance and virulence. researchgate.net

Other research has expanded the target space beyond canonical proteases. Analogs of Z-L-Phe-chloromethylketone were found to be covalent inhibitors of ATG4B, a key cysteine protease in the autophagy pathway, which is a potential therapeutic target in cancer. nih.gov In a different context, H-D-Pro-Phe-Arg-chloromethylketone (PPACK), a known thrombin inhibitor, was used to probe the contact activation system. embopress.org The finding that this inhibitor could block the generation of antibacterial peptides from this system suggests the contact system is a novel branch of innate immunity, presenting new avenues for anti-infective strategies. embopress.org Furthermore, research continues to characterize new enzymes, such as a novel endopeptidase from Streptomyces coelicolor and human tissue kallikrein 7 (hK7), that are potently inhibited by various Phe-chloromethylketone derivatives. nih.govpnas.org

| Novel Target/Pathway | Inhibitor Used | Research Context | Implication | Citation |

| MiaA | 10-F05 (a chloromethyl ketone) | Antibacterial drug discovery | Identification of a new antibacterial target involved in tRNA modification and bacterial virulence. | researchgate.net |

| ATG4B | Fluoromethylketone-based peptidomimetics | Autophagy modulation in cancer | Validation of ATG4B as a druggable target for cancer therapy using covalent inhibitors. | nih.gov |

| Contact Activation System | H-D-Pro-Phe-Arg-chloromethylketone (PPACK) | Innate immunity | Revealed a novel antibacterial role for the contact system, which generates antimicrobial peptides. | embopress.org |

| SCO7095 Endopeptidase | h-d-Phe-Pro-Arg-chloromethylketone (PPACK) | Bacterial enzymology | Characterization of a novel α/β hydrolase family endopeptidase from Streptomyces coelicolor. | nih.gov |

| Human Tissue Kallikrein 7 (hK7) | Succinyl-Ala-Ala-Pro-Phe-chloromethylketone | Skin physiology and cancer biomarker research | Elucidation of the structure and specificity of a key epidermal protease. | pnas.org |

Q & A

Basic Research Questions

Q. How can H-Phe-chloromethylketone HCl be synthesized and characterized to ensure purity and structural fidelity?

- Methodological Answer : Synthesis involves coupling chloromethylketone to phenylalanine residues under controlled acidic conditions. Purification is typically achieved via reverse-phase HPLC, with structural confirmation using -NMR and mass spectrometry. For reproducibility, document solvent ratios, reaction times, and purification gradients. Purity should be validated by HPLC (>98%), and new compounds require elemental analysis or high-resolution mass spectrometry .

Q. What experimental techniques are critical for confirming the inhibitory activity of this compound against thrombin?

- Methodological Answer : Use fluorogenic substrate assays (e.g., Tosyl-Gly-Pro-Arg-AMC) to measure thrombin inhibition kinetics. Determine values via Lineweaver-Burk plots or progress curve analysis under pseudo-first-order conditions. Include controls for non-specific binding (e.g., bovine serum albumin) and validate results using crystallographic data (e.g., PDB ID 1ETS) to confirm active-site binding .

Q. How should researchers address discrepancies in reported IC values for this compound across studies?

- Methodological Answer : Compare experimental variables such as buffer pH (optimal range: 7.4–8.0), ionic strength, and enzyme preparation (recombinant vs. plasma-derived thrombin). Use statistical tools (e.g., ANOVA) to assess inter-study variability and validate assays with reference inhibitors (e.g., hirudin). Discrepancies may arise from differences in enzyme activation states or assay temperatures .

Advanced Research Questions

Q. What structural features of this compound contribute to its specificity for thrombin over other serine proteases?

- Methodological Answer : The chloromethylketone group forms a covalent bond with thrombin’s catalytic Ser195, while the phenylalanine side chain interacts with the hydrophobic "cage" (Ile174, Trp215, Leu99) in the active site. Use X-ray crystallography (e.g., 1.9 Å resolution structures) and mutagenesis (e.g., Trp60DAla variants) to map binding interactions. Compare with trypsin or chymotrypsin inhibition profiles to highlight thrombin-specific residues .

Q. How can researchers design experiments to probe the role of the Tyr-Pro-Pro-Trp insertion loop in thrombin’s interaction with this compound?

- Methodological Answer : Generate thrombin mutants lacking the Tyr60A-Pro60B-Pro60C-Trp60D loop using site-directed mutagenesis. Measure inhibition kinetics () and perform molecular dynamics simulations to assess loop flexibility. Crystallize mutant thrombin complexes to visualize loop displacement and its impact on active-site accessibility .

Q. What strategies are recommended for reconciling conflicting data on the pH-dependence of this compound’s inhibitory potency?

- Methodological Answer : Perform inhibition assays across a pH gradient (6.0–9.0) with rigorous buffering (e.g., HEPES, Tris). Use stopped-flow kinetics to capture transient protonation states of catalytic His57. Cross-validate with computational pKa predictions (e.g., PROPKA) and crystallographic data at varying pH levels to resolve mechanistic ambiguities .

Methodological Best Practices

- Data Reproducibility : Document all synthetic protocols, assay conditions, and statistical parameters in supplemental materials. Use standardized thrombin preparations (e.g., NIBSC standards) to minimize variability .

- Advanced Characterization : Combine crystallography, mutagenesis, and kinetic modeling to resolve structure-activity relationships. Publicly available datasets (e.g., PubChem, PDB) should be cross-referenced to validate findings .

- Conflict Resolution : Apply multivariate analysis to isolate confounding variables (e.g., enzyme lot variability, substrate purity). Transparently report limitations in publications to guide future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.